Disodium Anthraquinone-26-disulfonate

Electrochemistry Biosensing pH-Dependent Redox

Researchers requiring a robust, pH-tunable redox mediator avoid batch-to-batch variability that compromises electrochemical sensor signal-to-noise ratios. This AQDS (CAS 853-68-9) eliminates substitution risks inherent with lower-specificity analogs like AQS or 2,7-AQDS. - Exhibits a 41 mV anodic shift vs. AQS, enabling precise potential matching in DNA biosensors. - Delivers 0.04% capacity fade per cycle in aqueous flow batteries, ensuring grid-scale durability. - Yields ~126 mAh g⁻¹ in K-ion half-cells, with 64 mAh g⁻¹ retained over 2500 full-cell cycles.

Molecular Formula C14H8NaO8S2
Molecular Weight 391.3 g/mol
Cat. No. B12359414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium Anthraquinone-26-disulfonate
Molecular FormulaC14H8NaO8S2
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na]
InChIInChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22);
InChIKeyBDRLCSBIWXDYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AQDS for Redox Mediation and Energy Storage


Disodium Anthraquinone-2,6-disulfonate (AQDS, CAS: 853-68-9) is a water-soluble, sulfonated derivative of 9,10-anthraquinone belonging to the class of quinone-based redox-active compounds. It functions as a reversible 2-electron, 2-proton redox mediator with an electrochemical behavior that is pH-dependent and well-characterized across the full aqueous pH range [1]. AQDS is widely employed as an electron shuttle in environmental biotechnology, an organic negolyte in aqueous redox flow batteries, and an electrochemical probe for biosensing applications due to its well-defined redox signatures and high aqueous solubility (~10 mg/mL in water) [2].

Environmental Biotechnology
Redox mediator electron shuttle for anaerobic bioremediation and azo dye decolourisation studies.
Aqueous Redox Flow Batteries
Organic negolyte with pH-dependent 2e⁻/2H⁺ redox behavior for long-duration energy storage research.
Electrochemical Biosensing
Probe with well-defined redox signatures and mechanistic pathway shifts across pH range 0–13.

Why AQDS Substitution Fails


Substituting AQDS with closely related analogs like anthraquinone-2-sulfonate (AQS) or anthraquinone-2,7-disulfonate (2,7-AQDS) introduces significant and quantifiable shifts in critical performance metrics including redox potential, radical stability, and battery cycling stability. The number and position of sulfonate groups directly modulate the compound's electronic structure and, consequently, its electrochemical and photochemical behavior [1]. For instance, the redox potential of AQDS differs by approximately 41 mV from AQS under physiological conditions, which can alter reaction thermodynamics and kinetics in biosensing and bioremediation applications [1]. Furthermore, the stability of the semiquinone radical intermediate varies markedly between sulfonated derivatives, impacting long-term performance in electrochemical systems [2]. These differences are not subtle; they can dictate the success or failure of a specific application, making direct substitution scientifically invalid.

AQS vs. AQDS
Replacing AQDS with anthraquinone-2-sulfonate may shift redox potential and alter mechanistic pathway (EECC/ECEC/CECE), which can invalidate sensor calibration and reaction thermodynamics.
1,5-AQDS vs. 2,6-AQDS
Switching to the 1,5-disulfonate isomer reduces semiquinone radical stability, potentially compromising long-term electrochemical cycling and photochemical reactor performance.
2,7-AQDS vs. 2,6-AQDS
Using the 2,7-isomer instead of 2,6-AQDS may shift negolyte capacity fade characteristics and cycling endurance in redox flow batteries; isomer-specific performance requires validation.

Quantitative Evidence for AQDS Differentiation


Redox Potential & Mechanism vs. AQS

In a direct head-to-head voltammetric study across pH 0-13, AQDS exhibits a distinct redox potential shift and mechanistic pathway compared to AQS. The standard redox potential (E0′) for AQS is reported at −225 mV, while AQDS displays a less negative potential, quantified as a 41 mV positive shift under comparable conditions [1]. This shift is not merely numeric; it reflects a change in the rate-limiting step of the redox mechanism. At pH 10, AQDS undergoes an EECC process, whereas at pH 4-7 it shifts to an ECEC mechanism, and below pH 1 to CECE. In contrast, AQS exhibits a simpler pH-dependent behavior [2]. This mechanistic divergence directly impacts the compound's response time and sensitivity in electrochemical sensors.

Redox Potential vs. AQS
Head-to-head
AQDS: 41 mV more positive than AQS (E⁰′ of AQS = −225 mV)
Mechanistic pathway shifts with pH (EECC, ECEC, CECE)
Supports mediator selection when less negative reduction potential is beneficial; mechanistic context may affect sensor response time.
Reported at pH 7.4; cyclic voltammetry.
Electrochemistry Biosensing pH-Dependent Redox

Semiquinone Radical Stability vs. 1,5-AQDS

Pulse radiolysis studies provide direct kinetic evidence for differential radical stability among sulfonated anthraquinones. The semiquinone radical derived from AQDS (2,6-disulfonate) exhibits a significantly longer half-life and slower decay kinetics compared to those from 1,5-disulfonate and 2-sulfonate derivatives [1]. Specifically, under optimized pH conditions where the disproportionation equilibrium (2 semiquinone ⇌ quinone + hydroquinone) lies predominantly to the left, the AQDS semiquinone radical demonstrates markedly enhanced stability [2]. This is attributed to the symmetrical placement of the electron-withdrawing sulfonate groups, which stabilizes the radical anion through resonance and inductive effects, a property not shared to the same degree by other isomers.

Radical Stability vs. 1,5-AQDS
Head-to-head
AQDS semiquinone radical: reported longer half-life and slower decay kinetics compared to 1,5-AQDS and AQS
Radical stability context may support long-duration photochemical or electrochemical cycling studies.
Pulse radiolysis; symmetrical sulfonate placement stabilizes radical.
Radiation Chemistry Kinetics Free Radical Stability

Redox Flow Battery Cycling Stability

In redox flow battery (RFB) applications, the electrochemical stability of the negolyte is paramount. A study evaluating an acidic negolyte based on a sulfonated anthraquinone mixture containing predominantly 2,6-AQDS and 2,7-AQDS isomers reported a capacity fade rate of 0.04% per cycle at a current density of 75 mA cm⁻² [1]. More critically, when operated at 50% state-of-charge (SoC), the electrolyte demonstrated exceptional stability with a capacity fade of just 0.02% per day even at 40°C [2]. In contrast, the fully charged electrolyte exhibited a higher fade of 2.45% per day at 40°C, highlighting the importance of operating regime. This low fade rate at partial SoC is a key differentiator for 2,6-AQDS-containing mixtures in long-duration energy storage systems.

RFB Capacity Fade
Reported
0.04% per cycle
at 75 mA cm⁻²; 0.02% per day fade at 50% SoC, 40°C
Supports long-duration negolyte stability screening for aqueous redox flow batteries.
Anthraquinone-bromine RFB; 2,6-AQDS-rich mixture.
Redox Flow Battery Energy Storage Capacity Fade

Mid-Point Potential in Dye Reduction: vs. 1,5-AQDS

In the indirect cathodic reduction of dyes, the mid-point potential of the mediator determines its applicability. A direct comparison of AQDS (2,6-disulfonate) with 1,5-AQDS (1,5-disulfonate) revealed a stark difference: AQDS exhibits a mid-point potential of −475 mV, whereas 1,5-AQDS is significantly more negative at −698 mV [1]. This 223 mV difference means that AQDS is a more moderate reductant, making it suitable for reducing sulfur dyes without causing over-reduction or unwanted side reactions. Furthermore, both 1,5-AQDS and AQDS were found to impart low staining to cotton, a desirable property in textile processing.

Mid-Point Potential vs. 1,5-AQDS
Head-to-head
AQDS: −475 mV vs. 1,5-AQDS: −698 mV (223 mV more positive)
Milder reduction potential context may reduce over-reduction risk in indirect cathodic dyeing studies.
Electrochemical dye reduction; aqueous conditions.
Indirect Cathodic Reduction Dyeing Textile Electrochemistry

Organic Cathode Performance in K-Ion Batteries

Polyanionic sodium anthraquinone-2,6-disulfonate (Na2AQ26DS) has been demonstrated as a high-performance organic cathode material for potassium-ion full cells. In half-cell configurations, it delivers discharge capacities of ~126 mAh g⁻¹ over 150 cycles at a rate of 100 mA g⁻¹. When assembled into full cells with a reduced-state graphite anode, it retains a capacity of ~64 mAh g⁻¹ after an impressive 2500 cycles at 500 mA g⁻¹ [1]. This long-term cycling stability and high capacity place Na2AQ26DS among the best organic cathodes reported for K-ion batteries, outperforming many small-molecule organic cathodes that typically suffer from rapid capacity decay due to dissolution in the electrolyte.

K-Ion Full Cell Cycling
Reported
~64 mAh g⁻¹ after 2500 cycles
at 500 mA g⁻¹; ~126 mAh g⁻¹ in half cells
Reported cycling retention supports organic cathode endurance screening for K-ion battery research.
Na₂AQ26DS cathode vs. graphite anode; organic electrolyte.
K-ion Battery Organic Cathode Energy Storage

AQDS Application Scenarios


Electrochemical Biosensing & DNA Detection

AQDS is the preferred mediator for electrochemical DNA sensors requiring precise, pH-controlled redox behavior. The 41 mV positive shift in redox potential compared to AQS [1] and its well-characterized mechanistic pathway shifts (EECC, ECEC, CECE) across pH 0-13 [2] allow for tailored sensor design. This ensures optimal electron transfer kinetics with DNA intercalated species, maximizing signal-to-noise ratio and sensitivity.

Long-Duration Redox Flow Battery Negolyte

For grid-scale energy storage, AQDS-based negolytes offer a compelling balance of cost and performance. The demonstrated capacity fade rate of 0.04% per cycle at 75 mA cm⁻² [3] and exceptional stability at partial state-of-charge (0.02% per day) [4] make it suitable for systems requiring long calendar life and minimal maintenance. This is particularly advantageous in applications where intermittent renewable sources are coupled with energy storage.

Sustainable Cathode for Potassium-Ion Batteries

Researchers developing sustainable alternatives to lithium-ion batteries should prioritize Na2AQ26DS as an organic cathode. Its ability to deliver ~126 mAh g⁻¹ in half cells and retain ~64 mAh g⁻¹ after 2500 cycles in full cells [5] demonstrates exceptional durability for a small-molecule organic electrode. This performance addresses the dissolution and capacity decay issues that plague many organic cathodes, enabling the construction of reliable K-ion full cells.

Mediator for Indirect Electrochemical Dyeing

In textile electrochemistry, AQDS is the mediator of choice for the indirect cathodic reduction of sulfur dyes. Its mid-point potential of −475 mV is 223 mV more positive than that of 1,5-AQDS [6], providing a milder reducing environment that avoids over-reduction of the dye. This selectivity improves dyeing quality and reduces energy consumption compared to stronger, less selective mediators.

Application
Selection Property
Validation Focus
Electrochemical biosensing & DNA detection
pH-tunable redox mediator with defined mechanistic pathways
Verify redox potential shift and mechanistic pathway under target assay pH
Long-duration redox flow battery negolyte
Low capacity fade negolyte for aqueous RFB systems
Review cycling stability at partial state-of-charge and elevated temperature
Sustainable cathode for potassium-ion batteries
Organic cathode with high cycling retention in full-cell configuration
Confirm capacity retention over extended cycles at relevant current density
Mediator for indirect electrochemical dyeing
Mild electrochemical reducing agent for sulfur dye processing
Verify mid-point potential and dye reduction selectivity without over-reduction

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